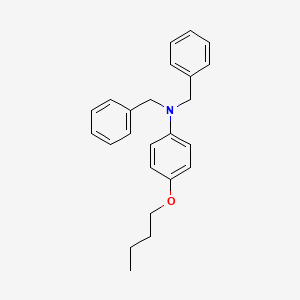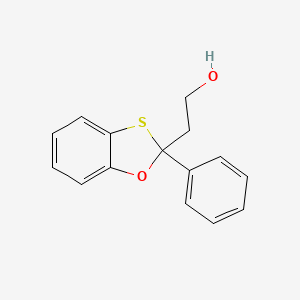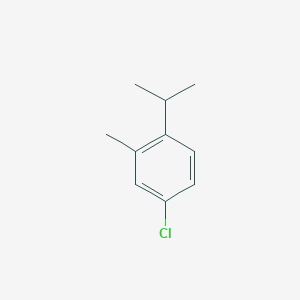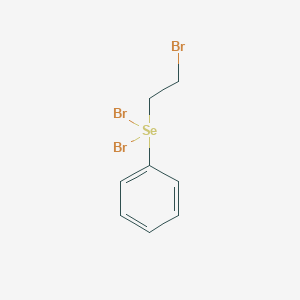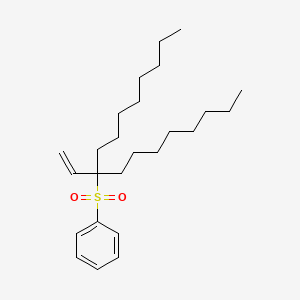
(9-Ethenylheptadecane-9-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Ethenylheptadecane-9-sulfonyl)benzene is an organic compound with the molecular formula C25H42O2S. It consists of a benzene ring substituted with a sulfonyl group and a long aliphatic chain with an ethenyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethenylheptadecane-9-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the aliphatic chain and the ethenyl group. One common method involves the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. This intermediate is then reacted with 9-ethenylheptadecane under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfur trioxide or chlorosulfonic acid. The subsequent steps involve the controlled addition of the aliphatic chain and the ethenyl group, often using catalysts to enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
(9-Ethenylheptadecane-9-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the ethenyl group can undergo oxidation to form epoxides or diols.
Substitution Reactions: The aliphatic chain can undergo substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the ethenyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used to reduce the sulfonyl group.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Oxidation: Epoxides or diols from the ethenyl group.
Reduction: Sulfides from the reduction of the sulfonyl group.
科学的研究の応用
(9-Ethenylheptadecane-9-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with both hydrophobic and hydrophilic environments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and detergents.
作用機序
The mechanism of action of (9-Ethenylheptadecane-9-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the aliphatic chain can insert into hydrophobic regions of membranes or proteins. The ethenyl group can participate in addition reactions, forming covalent bonds with other molecules. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
Benzenesulfonic Acid: Lacks the long aliphatic chain and ethenyl group, making it less hydrophobic.
Alkylbenzenes: Similar in having an aliphatic chain attached to a benzene ring but lack the sulfonyl group.
Vinylbenzenes: Contain an ethenyl group attached to the benzene ring but do not have the long aliphatic chain or sulfonyl group.
Uniqueness
(9-Ethenylheptadecane-9-sulfonyl)benzene is unique due to its combination of a sulfonyl group, a long aliphatic chain, and an ethenyl group. This structure imparts distinct amphiphilic properties, enabling it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
特性
CAS番号 |
62872-73-5 |
|---|---|
分子式 |
C25H42O2S |
分子量 |
406.7 g/mol |
IUPAC名 |
9-ethenylheptadecan-9-ylsulfonylbenzene |
InChI |
InChI=1S/C25H42O2S/c1-4-7-9-11-13-18-22-25(6-3,23-19-14-12-10-8-5-2)28(26,27)24-20-16-15-17-21-24/h6,15-17,20-21H,3-5,7-14,18-19,22-23H2,1-2H3 |
InChIキー |
TVTREKWNUMMOPO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


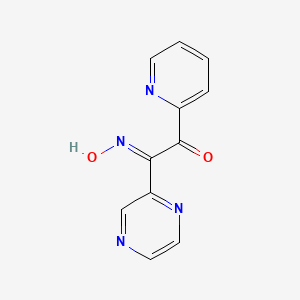
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
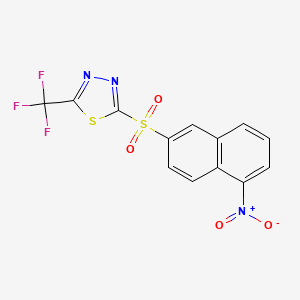
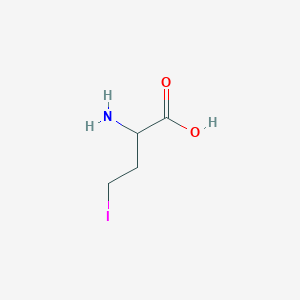
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
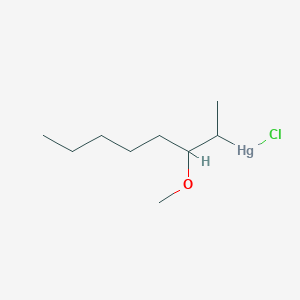
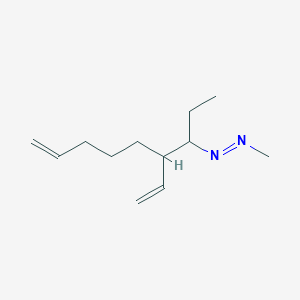
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
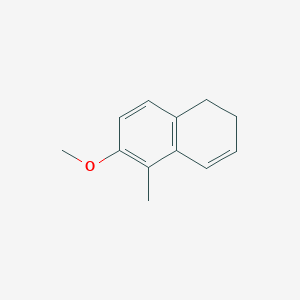
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
